SD-254 Demonstrates 50% Slower Metabolic Rate Compared to Venlafaxine in Phase I Clinical Trial
SD-254, as a deuterated analogue of venlafaxine, was specifically designed to reduce the rate of oxidative metabolism via the CYP2D6 enzyme. Data from a completed Phase I clinical trial demonstrated that the metabolic rate of SD-254 was half that of its non-deuterated counterpart, venlafaxine . This reduction in clearance is a direct, quantifiable outcome of the strategic placement of nine deuterium atoms on the parent molecule [1].
| Evidence Dimension | Metabolic Rate |
|---|---|
| Target Compound Data | Metabolic rate = 0.5 × Venlafaxine rate |
| Comparator Or Baseline | Venlafaxine (metabolic rate baseline) |
| Quantified Difference | SD-254 metabolic rate is 50% slower than venlafaxine |
| Conditions | Phase I open-label clinical trial in healthy volunteers, oral administration. |
Why This Matters
This quantifiable reduction in metabolic rate validates the procurement of SD-254 for studies requiring a slower-clearing SNRI probe to investigate extended drug exposure or reduced metabolite burden.
- [1] Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery and Development. In Annual Reports in Medicinal Chemistry (Vol. 46, pp. 403-417). Elsevier. View Source
